
4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a morpholine derivative. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with 2,6-dimethylmorpholine-4-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carboxylic acid.
Reduction: 4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-methanol.
Substitution: 4-(2,6-Dimethylmorpholine-4-carbonyl)-3-bromothiophene-2-carbaldehyde.
Applications De Recherche Scientifique
4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The morpholine moiety can enhance the compound’s ability to penetrate cell membranes, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the morpholine substitution, making it less versatile in biological applications.
2,6-Dimethylmorpholine-4-carbonyl chloride: Used as a reagent in the synthesis of various derivatives but lacks the thiophene ring.
4-(2,6-Dimethylmorpholine-4-carbonyl)benzaldehyde: Similar structure but with a benzene ring instead of thiophene, affecting its electronic properties.
Uniqueness
4-(2,6-Dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the morpholine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific fields .
Propriétés
IUPAC Name |
4-(2,6-dimethylmorpholine-4-carbonyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-8-4-13(5-9(2)16-8)12(15)10-3-11(6-14)17-7-10/h3,6-9H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPJSYBKKIIJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CSC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
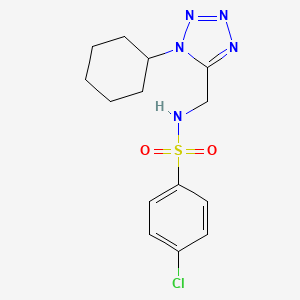
![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2668686.png)
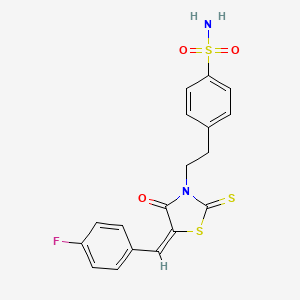

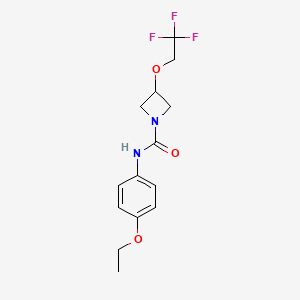
![2,2,2-trifluoro-N-[5-(hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-7-yl]acetamide](/img/structure/B2668693.png)
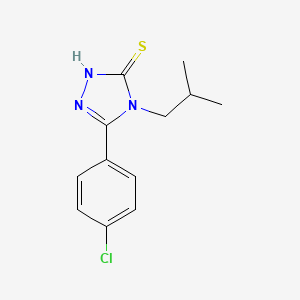
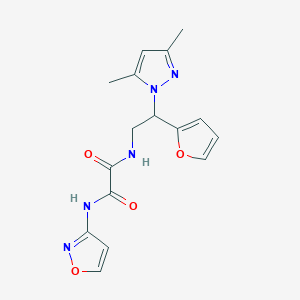
![2-Chloro-N-[(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]acetamide](/img/structure/B2668698.png)
![2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1-[(2-fluorophenyl)methyl]-1H-indole](/img/structure/B2668699.png)
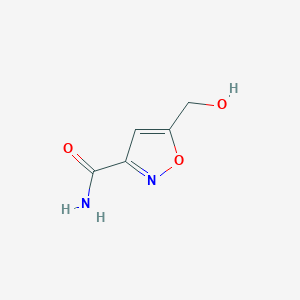
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-tosylpropanamide](/img/structure/B2668701.png)
![N-{[(benzyloxy)imino]methyl}-4-methoxy-2-phenoxynicotinamide](/img/structure/B2668702.png)
![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2668706.png)
